molecular formula C30H23OSi B14185797 ({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl CAS No. 920984-88-9

({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl

Katalognummer: B14185797
CAS-Nummer: 920984-88-9
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: YDOGHRMKSYEPDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl: is a complex organic compound that features a unique combination of aromatic and silyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl typically involves the following steps:

    Formation of the Ethenyl Group: This step involves the reaction of 4-(Naphthalen-2-yl)phenyl with a suitable ethenylating agent under controlled conditions.

    Attachment of the Silyl Group: The ethenylated intermediate is then reacted with diphenylsilyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of naphthyl and phenyl oxides.

    Reduction: Formation of reduced silyl derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism by which ({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π interactions, while the silyl group can form covalent bonds with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl: is unique due to its combination of naphthyl, phenyl, and silyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

920984-88-9

Molekularformel

C30H23OSi

Molekulargewicht

427.6 g/mol

InChI

InChI=1S/C30H23OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-22H,1H2

InChI-Schlüssel

YDOGHRMKSYEPDQ-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.